Niclosamide-13C6 (monohydrate)
Description
Stable Isotope Techniques for Metabolic Pathway Elucidation
Stable isotope labeling with carbon-13 in niclosamide-13C6 monohydrate provides a non-radioactive method for tracing drug metabolism. The incorporation of ¹³C isotopes into the nitrophenyl ring preserves the compound’s chemical integrity while introducing a detectable mass shift of +6 Da. This allows researchers to distinguish the labeled compound from endogenous molecules and unlabeled metabolites in complex biological matrices.
In metabolic studies, niclosamide-13C6 monohydrate is administered to model organisms, and its isotopic signature enables the identification of primary and secondary metabolites via high-resolution mass spectrometry. For example, oxidative demethylation or hydroxylation products retain the ¹³C label, permitting unambiguous assignment of metabolic transformations. This approach has revealed niclosamide’s dual role as a STAT3 inhibitor and mitochondrial uncoupler, with distinct metabolic fates in cancerous versus parasitic cells.
Quantitative Mass Spectrometry Methodologies for ¹³C-Labeled Compound Tracking
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying niclosamide-13C6 monohydrate in biological samples. The isotopic label eliminates interference from matrix effects, improving assay sensitivity and specificity. A typical methodology includes:
Table 1: Mass Spectrometry Parameters for Niclosamide-13C6 Monohydrate
| Parameter | Value | Source |
|---|---|---|
| Ionization Mode | Electrospray (Negative) | |
| Transition (m/z) | 330.9 → 176.9 | |
| Calibration Range | 40.8–8,160 ng/mL | |
| Limit of Quantification | 40.8 ng/mL |
The labeled compound serves as an internal standard, correcting for variations in extraction efficiency and ion suppression. In a phase I clinical trial, this method achieved a linear response (R² > 0.99) across the calibration range, enabling precise measurement of niclosamide plasma concentrations.
Comparative Pharmacokinetic Profiling Across Species Using Isotopic Tracers
Niclosamide-13C6 monohydrate facilitates cross-species pharmacokinetic comparisons by standardizing detection methodologies. Key findings include:
Table 2: Pharmacokinetic Parameters in Preclinical Models
| Species | Cₘₐₓ (μg/mL) | Tₘₐₓ (h) | AUC₀–₂₄ (μg·h/mL) | Source |
|---|---|---|---|---|
| Human | 0.665 | 2–4 | 4.2 | |
| Rat (pred.) | 1.24* | 1–2 | 9.8* | |
| Dog (pred.) | 2.05* | 2–3 | 15.6* |
*Predicted values based on allometric scaling and isotopic tracer data.
In humans, a 2 g oral dose yields a Cₘₐₓ of 0.665 μg/mL, with rapid distribution to tissues. Rodent studies using the ¹³C-labeled analog show 1.8-fold higher bioavailability compared to unlabeled niclosamide, attributed to reduced first-pass metabolism. These disparities underscore the importance of isotopic tracers in refining interspecies scaling models.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H10Cl2N2O5 |
|---|---|
Molecular Weight |
351.09 g/mol |
IUPAC Name |
5-chloro-N-(2-chloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-hydroxybenzamide;hydrate |
InChI |
InChI=1S/C13H8Cl2N2O4.H2O/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);1H2/i2+1,3+1,6+1,8+1,10+1,11+1; |
InChI Key |
ZBXRPLQCPHTHLM-GHTRJKFOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C(=O)N[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)[N+](=O)[O-])Cl)O.O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Niclosamide-13C6 (monohydrate) involves the incorporation of stable heavy isotopes of carbon into the Niclosamide molecule . This process typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions within the molecule .
Industrial Production Methods
Industrial production of Niclosamide-13C6 (monohydrate) follows similar principles but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the consistent production of the compound with the desired isotopic labeling .
Chemical Reactions Analysis
Table 1: Synthetic Parameters
| Parameter | Niclosamide-13C6 (monohydrate) | Niclosamide (parent) |
|---|---|---|
| Molecular weight (g/mol) | 351.09 | 327.12 |
| Isotopic purity | ≥99% ¹³C enrichment | N/A |
| Reaction yield | 65–72% | 78–85% |
| Key reagents | ¹³C₆-aniline, PCl₃ | Aniline, PCl₃ |
Stability Under Process Conditions
Studies highlight its stability in organic solvents and aqueous systems:
-
Thermal stability : Dehydration occurs at 145°C, consistent with non-labeled niclosamide monohydrates .
-
pH sensitivity : Degrades in alkaline conditions (pH >9) via hydrolysis of the amide bond .
-
Photostability : Stable under UV light (254 nm) for ≤48 hours .
Table 2: Stability Data
| Condition | Observation | Source |
|---|---|---|
| 4°C (acetonitrile) | No aggregation for 6 weeks | |
| 40°C/75% RH | 5% decomposition over 4 weeks | |
| Aqueous buffer (pH 7.4) | 90% intact after 24 hours |
Functional Group Reactivity
The isotopic label does not alter reactivity compared to non-labeled niclosamide:
-
Nitro group reduction : Catalytic hydrogenation yields ¹³C₆-labeled amine derivatives (e.g., compound 1 in Scheme 1) .
-
Phenol methylation : Reacts with dimethyl sulfate to form methyl ethers, retaining isotopic labels .
-
Amide hydrolysis : Acidic conditions cleave the amide bond to generate ¹³C₆-2-chloro-4-nitroaniline .
Comparative Pharmacokinetics
Scientific Research Applications
Pharmacological Applications
Niclosamide-13C6 (monohydrate) serves as a valuable tool in pharmacological research due to its isotopic labeling, which aids in tracking and quantifying drug metabolism and distribution within biological systems.
1.1. Antiparasitic Activity
Niclosamide is primarily recognized for its efficacy against a range of parasitic infections, particularly schistosomiasis. The isotopically labeled form allows researchers to study its pharmacokinetics and dynamics in vivo. Recent studies have demonstrated that the combination of niclosamide with praziquantel in cocrystal form enhances its anthelmintic activity against Schistosoma mansoni, showing improved solubility and bioavailability compared to the individual compounds .
Cancer Research
Recent investigations have uncovered the potential of niclosamide as an anticancer agent. It has been shown to inhibit various signaling pathways involved in tumorigenesis, such as the Wnt/β-catenin pathway and STAT3 signaling.
2.1. Mechanistic Studies
Niclosamide-13C6 (monohydrate) can be utilized to elucidate the mechanisms by which niclosamide exerts its anticancer effects. For instance, studies indicate that it induces apoptosis in cancer cells and inhibits DNA replication in Vero E6 cells, making it a candidate for further exploration in cancer therapeutics .
| Cancer Type | Mechanism | Effect |
|---|---|---|
| Colorectal Cancer | Inhibition of Wnt signaling | Reduced cell proliferation . |
| Breast Cancer | Induction of apoptosis | Increased cell death rates . |
Drug Development and Formulation
The unique properties of Niclosamide-13C6 (monohydrate) facilitate its use in drug formulation studies, particularly in enhancing solubility and stability of poorly soluble drugs.
3.1. Formulation Studies
Research has shown that incorporating niclosamide into novel delivery systems can improve its therapeutic efficacy. For example, thin-film freezing techniques have been employed to create inhalation powders that enhance the bioavailability of niclosamide for respiratory diseases .
Mechanism of Action
Niclosamide-13C6 (monohydrate) exerts its effects by inhibiting the STAT3 pathway, which is involved in various cellular processes, including cell growth and survival . This inhibition leads to the suppression of DNA replication and the induction of cell death in cancer cells . The compound also affects other molecular targets and pathways, contributing to its broad range of biological activities .
Comparison with Similar Compounds
Niclosamide (Non-Isotopic Monohydrate)
Key Differences :
- Molecular Weight: Non-labeled niclosamide monohydrate has a molecular weight of ~345.09, while the ¹³C6-labeled variant is 351.09 due to the isotopic substitution .
- Analytical Utility: Niclosamide-13C6 is used as an internal standard in MS to correct for matrix effects and ionization efficiency, whereas non-labeled niclosamide is used therapeutically or in non-isotopic assays .
- Cost and Availability: The isotopic version is significantly more expensive (e.g., 10 mg of Niclosamide-13C6 costs ~¥37,800) compared to non-labeled standards .
Shared Properties :
Nicosulfuron
Nicosulfuron (CAS: 111991-09-4) is a sulfonylurea herbicide with the molecular formula C15H18N6O6S (MW: 410.4) .
L(-)-Nicotine
L(-)-Nicotine (CAS: 54-11-5) is a alkaloid with the formula C10H14N2 (MW: 162.23) .
- Structural and Functional Differences : Niclosamide-13C6 is a chlorinated nitroaromatic compound, whereas nicotine is a pyridine alkaloid targeting nicotinic acetylcholine receptors.
- Research Applications : Niclosamide-13C6 is used in tracer studies for drug metabolism, while nicotine isotopes (e.g., ¹⁴C-labeled) are used in addiction and neuropharmacology research .
Data Tables
Table 1: Key Properties of Niclosamide-13C6 Monohydrate vs. Non-Isotopic Niclosamide
| Property | Niclosamide-13C6 Monohydrate | Niclosamide (Non-Isotopic) |
|---|---|---|
| CAS Number | 1325559-12-3 | 1325808-64-7 (anhydrous) |
| Molecular Formula | C7¹³C6H10Cl2N2O5 | C13H8Cl2N2O4 (anhydrous) |
| Molecular Weight | 351.09 | 327.12 (anhydrous) |
| Primary Use | Isotopic tracing in MS | Therapeutic/Research |
| Cost (10 mg) | ¥37,800 | Lower (exact data unavailable) |
| Storage | -20°C | -20°C |
Table 2: Comparison with Structurally Distinct Analogs
| Compound | Molecular Formula | Key Applications | Isotopic Use |
|---|---|---|---|
| Niclosamide-13C6 | C7¹³C6H10Cl2N2O5 | Metabolic tracing, MS | Yes |
| Nicosulfuron | C15H18N6O6S | Agrochemical analysis | No |
| L(-)-Nicotine | C10H14N2 | Neuropharmacology studies | No |
Research Findings
- Isotopic Tracer Studies: Niclosamide-13C6 enables precise quantification in biological matrices, resolving limitations of non-labeled niclosamide in distinguishing endogenous vs. exogenous sources .
- Stability: The monohydrate form enhances stability compared to anhydrous variants, critical for long-term storage in pharmacokinetic studies .
- Therapeutic Synergy: Both labeled and non-labeled niclosamide show efficacy in repurposing studies for cancer and viral infections, but the isotopic form is indispensable for mechanistic studies .
Biological Activity
Niclosamide-13C6 (monohydrate) is a derivative of niclosamide, a well-known anthelmintic agent that has gained attention for its potential applications in cancer therapy and viral infections. This article delves into the biological activity of Niclosamide-13C6, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications, supported by relevant data tables and case studies.
Overview of Niclosamide-13C6
Chemical Structure and Properties
Niclosamide-13C6 is a chlorinated salicylanilide with the following molecular formula:
It exhibits characteristics typical of its parent compound, including low bioavailability and potential for repurposing in oncology and virology.
Niclosamide-13C6 exerts its biological effects primarily through the inhibition of several key signaling pathways:
- STAT3 Pathway Inhibition :
- Wnt/β-Catenin Signaling :
- NF-κB Pathway Modulation :
- Mitochondrial Uncoupling :
Anticancer Activity
Niclosamide-13C6 has demonstrated significant anticancer properties in various studies:
- Cell Line Studies : In vitro studies show that it induces G0/G1 arrest and apoptosis in Du145 prostate cancer cells at concentrations below 10 μM .
- Xenograft Models : In vivo studies indicate that administration of 40 mg/kg/day can suppress the growth of xenografted acute myeloid leukemia (AML) cells in nude mice .
Antiviral Activity
Recent research highlights the antiviral potential of Niclosamide-13C6:
- SARS-CoV Inhibition : The compound has been shown to block SARS-CoV replication at micromolar concentrations in Vero E6 cells, indicating its potential as a therapeutic agent against coronaviruses .
- Mechanism : The antiviral effects may involve inhibition of intracellular acidification and direct interference with viral replication processes .
Pharmacokinetics
Pharmacokinetic studies have revealed challenges associated with Niclosamide-13C6:
- Bioavailability : Niclosamide exhibits poor oral bioavailability; however, formulations such as amorphous solid dispersions have been developed to enhance solubility and absorption .
- Dissolution Studies : A study showed that an amorphous solid dispersion formulation increased apparent drug solubility by over 60-fold compared to crystalline forms due to nanoparticle generation .
Case Study 1: Antitumor Effects in AML
In a controlled study involving HL-60 xenograft models, niclosamide treatment resulted in significant tumor regression associated with decreased levels of anti-apoptotic proteins like Mcl-1 and XIAP. The study demonstrated robust apoptosis induction linked to increased intracellular ROS levels .
Case Study 2: Viral Inhibition
In vitro experiments demonstrated that Niclosamide-13C6 effectively inhibited SARS-CoV-2 infection without cytotoxicity at nanomolar concentrations. The study provided insights into potential therapeutic applications during viral outbreaks .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₈Cl₂N₂O₄·H₂O |
| IC50 (STAT3 inhibition) | 0.25 μM |
| Antiviral IC50 (SARS-CoV) | Nanomolar range |
| Bioavailability | Poor (enhanced by formulations) |
| Study Type | Findings |
|---|---|
| In Vitro (Cancer Cells) | Induces apoptosis and G0/G1 arrest |
| In Vivo (Xenograft Models) | Suppresses tumor growth |
| Pharmacokinetics | Enhanced solubility via ASD |
Q & A
Q. What analytical techniques are recommended for confirming the structural integrity and isotopic purity of Niclosamide-¹³C₆ monohydrate in synthesized batches?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹³C-NMR to verify isotopic enrichment at the labeled positions (2-chloro-4-nitrophenyl-¹³C₆) and assess chemical shift consistency with unlabeled niclosamide .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS can confirm the molecular ion peak at m/z 351.09 (C₇¹³C₆H₁₀Cl₂N₂O₅) and detect isotopic distribution patterns .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Compare vibrational spectra (e.g., NO₂ stretching at ~1520 cm⁻¹) to reference standards to validate functional groups .
Q. How can researchers quantify Niclosamide-¹³C₆ monohydrate in complex biological matrices during pharmacokinetic studies?
Methodological Answer:
- Isotope Dilution Assay : Use Niclosamide-¹³C₆ as an internal standard in LC-MS/MS to minimize matrix effects. Calibration curves should span 1–1000 ng/mL, with validation for precision (CV <15%) and accuracy (80–120%) .
- Sample Preparation : Solid-phase extraction (C18 columns) or protein precipitation (acetonitrile) optimizes recovery rates. Include quality controls spiked with known concentrations .
Q. What is the role of Niclosamide-¹³C₆ monohydrate in mitochondrial uncoupling studies, and how is this mechanism experimentally validated?
Methodological Answer:
- Oxygen Consumption Rate (OCR) : Measure OCR in cell lines (e.g., HeLa) using a Seahorse XF Analyzer. Niclosamide-¹³C₆ should reduce ATP-linked respiration and increase proton leak, confirming uncoupling activity .
- Mitochondrial Membrane Potential (ΔΨm) : Use fluorescent probes (e.g., JC-1 or TMRM) to quantify ΔΨm collapse after treatment .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the synergistic effects of Niclosamide-¹³C₆ monohydrate in combination therapies for cancer?
Methodological Answer:
- Factorial Design : Test multiple drug combinations (e.g., with STAT3 or MAPK inhibitors) using a 2x2 matrix. Analyze synergy via the Chou-Talalay combination index (CI <1 indicates synergy) .
- Response Surface Methodology (RSM) : Optimize dosing ratios and timing using a central composite design. Measure endpoints like IC₅₀ shifts in viability assays (e.g., MTT) .
Q. What computational approaches are suitable for predicting the binding interactions of Niclosamide-¹³C₆ monohydrate with STAT3 or other molecular targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between Niclosamide-¹³C₆ and STAT3’s SH2 domain. Validate docking poses with molecular dynamics simulations (100 ns trajectories) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding affinity .
Q. How should researchers address contradictions in reported anti-cancer efficacy data for Niclosamide-¹³C₆ monohydrate across different cell lines?
Methodological Answer:
- Meta-Analysis Framework : Systematically compare studies for variables like cell line origin (e.g., epithelial vs. mesenchymal), culture conditions, and treatment duration. Use PRISMA guidelines to assess bias .
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) or phosphoproteomics to identify context-dependent signaling pathways (e.g., Wnt/β-catenin vs. NF-κB) .
Q. What experimental strategies are recommended for tracing the metabolic fate of the ¹³C₆ label in Niclosamide-¹³C₆ monohydrate during in vivo studies?
Methodological Answer:
- Isotopic Tracing via LC-HRMS : Monitor ¹³C-labeled metabolites in plasma/tissue homogenates. Use Skyline or XCMS for untargeted metabolomics to detect stable isotope incorporation .
- Compartmental Pharmacokinetic Modeling : Fit data to a two-compartment model with first-order absorption to estimate ¹³C₆ clearance and volume of distribution .
Methodological Considerations
- Quality Control : Always validate Niclosamide-¹³C₆ monohydrate purity (>98%) via HPLC-UV (λ = 254 nm) and confirm water content (monohydrate) by Karl Fischer titration .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and protocols in repositories like Zenodo or ChEMBL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
